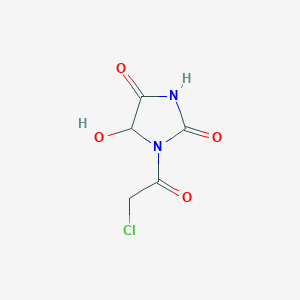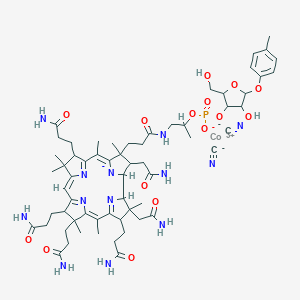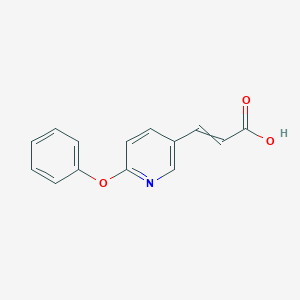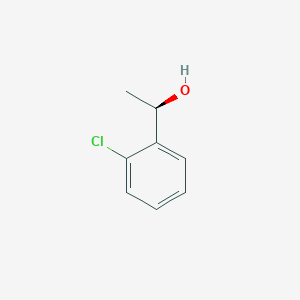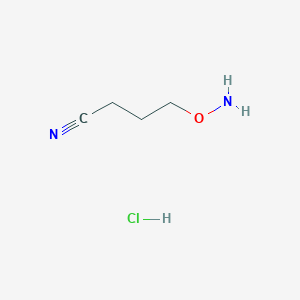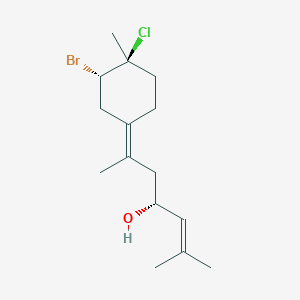
Peurtitol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peurtitol A is a natural product that is isolated from the bark of the tree Peumus boldus. This compound has been widely studied due to its potential therapeutic properties. Peurtitol A has been found to possess anti-inflammatory, antioxidant, and antitumor activities.
Mecanismo De Acción
Peurtitol A exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which plays a critical role in the development of inflammatory diseases. Peurtitol A also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues. In addition, Peurtitol A induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Peurtitol A has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases. Peurtitol A also scavenges free radicals, which are known to cause oxidative damage to cells and tissues. In addition, Peurtitol A induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Peurtitol A has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and use in experiments. It has also been extensively studied, which provides a wealth of information on its properties and potential therapeutic applications. However, there are also some limitations to using Peurtitol A in lab experiments. It can be difficult to obtain in large quantities, which can limit its use in certain experiments. In addition, Peurtitol A has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several future directions for the study of Peurtitol A. One area of research is the development of Peurtitol A as a potential therapeutic agent for inflammatory diseases. Another area of research is the study of Peurtitol A as a potential cancer therapy. In addition, there is potential for the development of Peurtitol A as a natural antioxidant supplement. Further studies are needed to fully understand the potential therapeutic applications of Peurtitol A.
Métodos De Síntesis
Peurtitol A is synthesized from the bark of the Peumus boldus tree. The bark is extracted with a solvent such as ethanol or methanol. The extract is then purified using chromatography techniques to isolate Peurtitol A.
Aplicaciones Científicas De Investigación
Peurtitol A has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor activities. Peurtitol A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases. It has also been found to scavenge free radicals, which are known to cause oxidative damage to cells and tissues. In addition, Peurtitol A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
119736-67-3 |
|---|---|
Nombre del producto |
Peurtitol A |
Fórmula molecular |
C15H24BrClO |
Peso molecular |
335.71 g/mol |
Nombre IUPAC |
(4R,6E)-6-[(3S,4S)-3-bromo-4-chloro-4-methylcyclohexylidene]-2-methylhept-2-en-4-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10(2)7-13(18)8-11(3)12-5-6-15(4,17)14(16)9-12/h7,13-14,18H,5-6,8-9H2,1-4H3/b12-11+/t13-,14-,15-/m0/s1 |
Clave InChI |
RFSBZWKXXBPLGT-TYJHLQBPSA-N |
SMILES isomérico |
CC(=C[C@@H](C/C(=C/1\CC[C@]([C@H](C1)Br)(C)Cl)/C)O)C |
SMILES |
CC(=CC(CC(=C1CCC(C(C1)Br)(C)Cl)C)O)C |
SMILES canónico |
CC(=CC(CC(=C1CCC(C(C1)Br)(C)Cl)C)O)C |
Sinónimos |
peurtitol A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



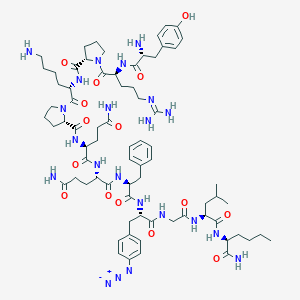
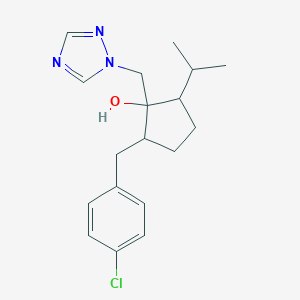
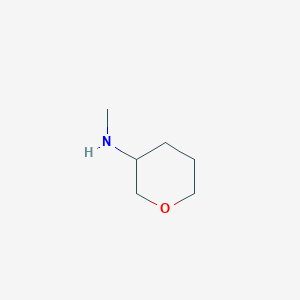
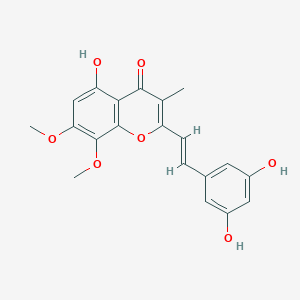
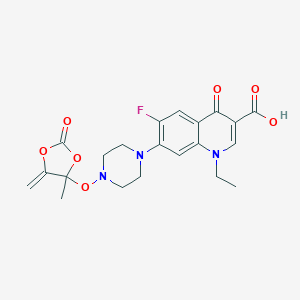
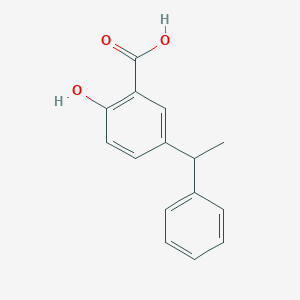
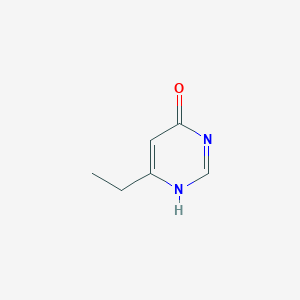
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
